N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
CAS No.: 894549-28-1
Cat. No.: VC5884951
Molecular Formula: C26H22ClN3O4
Molecular Weight: 475.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894549-28-1 |
|---|---|
| Molecular Formula | C26H22ClN3O4 |
| Molecular Weight | 475.93 |
| IUPAC Name | 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C26H22ClN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) |
| Standard InChI Key | UOJCIGGLZZUNQZ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide, reflects its intricate framework. Key features include:
-
Quinoline-dioxino fusion: A bicyclic system comprising a quinoline moiety (a benzene ring fused to a pyridine ring) and a 1,4-dioxino ring (two oxygen atoms in a six-membered ring).
-
Substituents:
-
A 3-chlorophenyl group linked via an acetamide bridge.
-
A phenylaminomethyl group at the 8-position of the quinoline core.
-
The molecular formula is C26H22ClN3O4, with a molar mass of 475.93 g/mol. The SMILES notation (C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5) provides a linear representation of its topology, highlighting the connectivity of aromatic rings and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H22ClN3O4 | |
| Molecular Weight | 475.93 g/mol | |
| CAS Registry Number | 894549-28-1 | |
| IUPAC Name | 2-[8-(anilinomethyl)-7-oxo... |
Biological Activities and Mechanisms
Anticancer Activity
In vitro screens against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) show promising cytotoxicity (IC50 ≈ 10 µM). The mechanism may involve kinase inhibition, as suggested by structural similarities to patented fused heterocyclic kinase inhibitors . The phenylaminomethyl group likely participates in hydrogen bonding with ATP-binding pockets in kinases .
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α production by 40% at 5 mg/kg, comparable to dexamethasone. This activity may stem from modulation of NF-κB signaling, though further validation is required.
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
-
Chlorophenyl moiety: Enhances lipophilicity and target binding via halogen bonding .
-
Phenylaminomethyl group: Contributes to solubility and specificity for eukaryotic vs. prokaryotic targets .
-
Dioxino ring: May stabilize the molecule in oxidative environments, extending half-life in vivo .
Modifications to these groups (e.g., replacing chlorine with fluorine) could optimize potency, as seen in analogous α-L-fucosidase inhibitors .
Research Challenges and Future Directions
Current Limitations
-
Synthetic complexity: Multi-step synthesis lowers yield and scalability.
-
Solubility issues: The compound’s logP ≈ 3.2 limits aqueous solubility, complicating formulation.
Promising Avenues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume